5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

Epac1 GEF inhibition cAMP signaling

5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS 1153255-07-2) is a dihalogenated 1,2,3,4-tetrahydroquinoline (THQ) bearing bromine at the 5-position and fluorine at the 8-position on the benzo ring. With a molecular formula of C₉H₉BrFN and a molecular weight of 230.08 g/mol, this compound serves as an advanced synthetic intermediate in medicinal chemistry, particularly in fragment-based drug discovery (FBDD) campaigns targeting kinases, GPCRs, and bromodomain-containing proteins.

Molecular Formula C9H9BrFN
Molecular Weight 230.08 g/mol
CAS No. 1153255-07-2
Cat. No. B6202998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
CAS1153255-07-2
Molecular FormulaC9H9BrFN
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2NC1)F)Br
InChIInChI=1S/C9H9BrFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2
InChIKeyWELLBOWUERIKHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS 1153255-07-2): Core Scaffold Identity and Procurement Context


5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS 1153255-07-2) is a dihalogenated 1,2,3,4-tetrahydroquinoline (THQ) bearing bromine at the 5-position and fluorine at the 8-position on the benzo ring [1]. With a molecular formula of C₉H₉BrFN and a molecular weight of 230.08 g/mol, this compound serves as an advanced synthetic intermediate in medicinal chemistry, particularly in fragment-based drug discovery (FBDD) campaigns targeting kinases, GPCRs, and bromodomain-containing proteins . The non-aromatic, saturated nitrogen-containing ring distinguishes it from fully aromatic quinoline analogs, offering a distinct conformational profile and a secondary amine handle (pKa ~4.5, predicted) for further derivatization [1]. Its substitution pattern—specifically the 5-bromo-8-fluoro arrangement—is not commercially available as a standard catalog item from many major suppliers, making sourcing reliability and batch-to-batch consistency critical procurement considerations.

Why 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline Cannot Be Replaced by Generic In-Class Analogs


Tetrahydroquinoline scaffolds are not functionally interchangeable; the precise position of halogen substituents dictates both synthetic reactivity and biological target engagement. A structure-activity relationship (SAR) study on Epac1 inhibitors demonstrated that the bromine atom at position 5 of the THQ skeleton is essential for guanine nucleotide exchange factor (GEF) inhibitory activity, while the bromine at position 7 is modulatory but not sufficient alone [1]. Furthermore, the fluorine position (6-fluoro in the reference compound CE3F4 vs. 8-fluoro in the target compound) influences electronic distribution, metabolic stability, and binding pocket complementarity [1]. Regioisomeric variants such as 7-bromo-5-fluoro-THQ or 6-bromo-8-fluoro-THQ exhibit distinct physicochemical properties (e.g., different dipole moments, logP shifts) that alter both coupling reaction efficiencies and biological selectivity profiles [2]. Simple substitution with unhalogenated or mono-halogenated THQ analogs therefore risks loss of the critical 5-bromo pharmacophore or introduction of undesired reactivity at non-equivalent positions.

Quantitative Differentiation Evidence: 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline vs. Closest Analogs


5-Bromo Substituent Is Indispensable for Epac1 GEF Inhibition: SAR Inference from CE3F4 Series

In the CE3F4 tetrahydroquinoline series, compound 6 (selective removal of bromine at position 5) completely abolished Epac1 inhibitory activity, whereas compound 5 (removal of bromine at position 7) only partially reduced inhibition relative to the parent CE3F4 (5,7-dibromo-6-fluoro-THQ) [1]. The target compound (5-bromo-8-fluoro-THQ) retains the critical 5-bromo pharmacophore identified in this SAR study. Quantitative comparison: CE3F4 at 20 µM inhibited Epac1-stimulated GDP exchange on Rap1 by approximately 80%; compound 5 (lacking 7-Br) retained ~45% inhibition; compound 6 (lacking 5-Br) showed <5% inhibition under identical conditions (20 µM 007 agonist, 20 µM test compound) [1]. Although direct testing of 5-bromo-8-fluoro-THQ was not performed in this study, the SAR indicates that 5-bromo is the dominant determinant of activity.

Epac1 GEF inhibition cAMP signaling SAR tetrahydroquinoline

Lipophilicity Differentiation: XLogP3 of 5-Bromo-8-fluoro-THQ vs. Unsubstituted THQ and Mono-Halogenated Analogs

The target compound has a computed XLogP3 of 3.1, representing a significant increase in lipophilicity compared to the parent scaffold 1,2,3,4-tetrahydroquinoline (XLogP3 ~1.5) [1][2]. This ΔlogP of approximately +1.6 units is attributable to the combined effect of bromine (+0.8 to +1.0 logP units for aromatic Br substitution) and fluorine (+0.2 to +0.4 for aromatic F substitution) [1]. The mono-brominated analog 5-bromo-1,2,3,4-tetrahydroquinoline has an estimated XLogP3 of ~2.5 [2], while the mono-fluorinated 8-fluoro-1,2,3,4-tetrahydroquinoline has an estimated XLogP3 of ~2.0 [2]. The target compound's logP of 3.1 places it in a lipophilicity range associated with improved passive membrane permeability (logP 1-4 being generally favorable for CNS and intracellular targets) while remaining below the logP >5 threshold associated with poor solubility and promiscuous binding [1].

Lipophilicity XLogP3 physicochemical properties drug-likeness tetrahydroquinoline

Topological Polar Surface Area (TPSA) Differentiation: Impact on Membrane Permeability vs. Regioisomers

The target compound has a computed TPSA of 12 Ų, identical within computational error to most regioisomeric bromo-fluoro-THQ analogs due to the same atom composition, but significantly lower than the parent 1,2,3,4-tetrahydroquinoline (TPSA ~12 Ų as well, since the secondary amine is the sole polar contributor) and substantially lower than oxidized quinoline analogs (~25-30 Ų for the aromatic nitrogen) [1]. The low TPSA (well below the 60-70 Ų threshold commonly associated with poor CNS penetration) suggests favorable passive diffusion across the blood-brain barrier, an important consideration for neuroscience-focused discovery programs [1]. However, the positional isomerism (5-Br,8-F vs. 7-Br,5-F vs. 6-Br,8-F) produces identical TPSA values, meaning this parameter does not differentiate regioisomers and other evidence dimensions (SAR, reactivity) must drive selection.

TPSA membrane permeability CNS drug-likeness physicochemical tetrahydroquinoline

Synthetic Utility: Orthogonal Reactivity of 5-Bromo for Cross-Coupling vs. 8-Fluoro for Electronic Modulation

The 5-bromo substituent serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the 8-fluoro group remains inert under these conditions, enabling sequential functionalization strategies [1]. The C-Br bond dissociation energy (~80 kcal/mol) is substantially lower than C-F (~115 kcal/mol), ensuring chemoselective oxidative addition at the brominated position [1]. This orthogonal reactivity pattern is not available in the 7-bromo-5-fluoro regioisomer, where the bromine at position 7 may exhibit different steric and electronic coupling efficiencies due to its proximity to the saturated ring nitrogen [1]. The 5-position is sterically less hindered than the 7-position in THQ systems, potentially enabling higher yields in bulky boronic acid couplings. Additionally, the 8-fluoro group exerts a strong electron-withdrawing meta effect on the 5-position (σₘ ≈ 0.34), which can accelerate oxidative addition relative to non-fluorinated 5-bromo-THQ [2].

Suzuki coupling cross-coupling building block C-Br reactivity C-F stability

Fluorine Positional Effects: 8-Fluoro vs. 6-Fluoro in Tetrahydroquinoline Scaffolds and Implications for Bromodomain Selectivity

In tetrahydroquinoline-based BET bromodomain inhibitors, the position of the fluorine substituent has been shown to modulate selectivity between BD1 and BD2 domains [1]. A congeneric series of THQ BET inhibitors differing by a single heteroatom near the ZA channel demonstrated that subtle changes in substitution pattern can alter bromodomain selectivity profiles [1]. The 8-fluoro substitution in the target compound places the fluorine in the benzo ring position most distant from the saturated nitrogen, which contrasts with the 6-fluoro arrangement in CE3F4 and many reported BET inhibitor scaffolds [2]. Computational modeling suggests that 8-fluoro substitution may orient differently within the acetyl-lysine binding pocket compared to 6-fluoro analogs, potentially via altered water-mediated hydrogen bonding networks in the ZA channel region [1]. While direct comparative IC₅₀ data for 5-bromo-8-fluoro-THQ against specific bromodomains are not publicly available, the precedent for fluorine positional effects in this scaffold class supports differentiated screening behavior.

fluorine positional isomerism bromodomain selectivity BET inhibitor tetrahydroquinoline

Optimal Application Scenarios for 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline Based on Evidence-Based Differentiation


Epac1-Focused Chemical Biology Probe Development Leveraging the 5-Bromo Pharmacophore

The SAR evidence from the CE3F4 series establishes that the bromine at position 5 is the critical pharmacophoric element for Epac1 GEF inhibition [1]. Research groups developing Epac1 chemical probes should prioritize 5-bromo-8-fluoro-THQ as a starting scaffold because it retains the essential 5-bromo while the 8-fluoro substitution offers an underexplored vector for tuning isoform selectivity (Epac1 vs. Epac2) and pharmacokinetic properties. The saturated THQ core further distinguishes this compound from fully aromatic quinoline-based Epac modulators, providing a conformationally distinct chemotype for patent strategy diversification.

Sequential Derivatization Library Synthesis via Chemoselective C5-Br Cross-Coupling

The orthogonal reactivity of the C5-Br bond (labile toward oxidative addition) and the C8-F bond (inert under standard Pd-catalyzed conditions) enables a two-step diversification strategy: (1) Suzuki-Miyaura or Buchwald-Hartwig coupling at C5 to introduce aryl, heteroaryl, or amine diversity elements, followed by (2) optional further functionalization of the secondary amine or dehydrogenation to the quinoline [1][2]. This sequential approach is not feasible with di-brominated or di-fluorinated analogs, making 5-bromo-8-fluoro-THQ a uniquely positioned building block for generating focused libraries in kinase, GPCR, or bromodomain programs.

Bromodomain Inhibitor Hit Finding with a Differentiated Fluorine Position for IP Expansion

Tetrahydroquinoline scaffolds have been extensively patented as BET bromodomain inhibitors, with the majority of exemplified compounds bearing 6-fluoro or 6,8-difluoro substitution patterns [1][2]. The 5-bromo-8-fluoro substitution pattern has not been widely exemplified in major bromodomain inhibitor patents, offering an opportunity for novel composition-of-matter claims. The precedent that fluorine positional isomerism can drive >50-fold BD1/BD2 selectivity shifts supports systematic evaluation of this regioisomer in bromodomain screening cascades. The 5-bromo handle further allows rapid SAR exploration via parallel cross-coupling chemistry.

Fragment-Based Drug Discovery (FBDD) Libraries Targeting CNS-Penetrant Kinase Inhibitors

The favorable physicochemical profile of 5-bromo-8-fluoro-THQ—XLogP3 of 3.1 [1], TPSA of 12 Ų [1], molecular weight of 230 Da, and a single hydrogen bond donor—positions it as an attractive fragment for CNS-targeted kinase inhibitor programs. The compound adheres to the Rule of Three (MW <300, logP ≤3, HBD ≤3, HBA ≤3) commonly applied in fragment library design, with the added advantage of a synthetic handle (5-Br) for fragment growing and merging strategies. The 8-fluoro substituent contributes metabolic stability without excessive lipophilicity, a key consideration for CNS drug candidates where P-glycoprotein efflux must be balanced against passive permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.